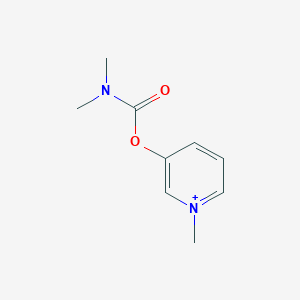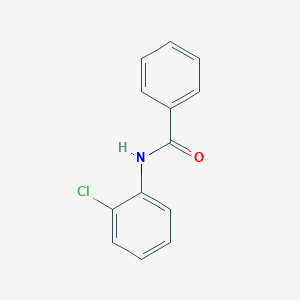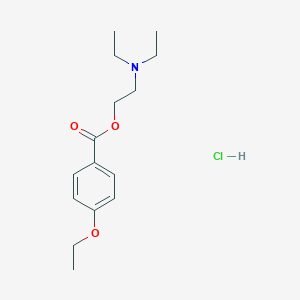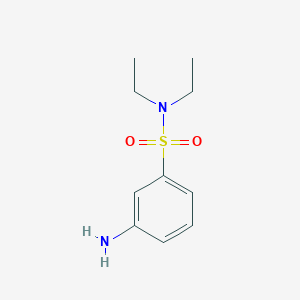
Bismuth;ytterbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth;ytterbium is a compound formed by the combination of bismuth and ytterbium in a 1:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of bismuth, compd. with ytterbium (1:1) typically involves the direct combination of bismuth and ytterbium metals. The metals are heated together in a controlled environment to ensure the correct stoichiometric ratio is achieved. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the metals.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques such as vacuum induction melting or arc melting. These methods ensure high purity and uniformity of the final product. The metals are melted together under vacuum or inert gas conditions to prevent contamination and oxidation.
Análisis De Reacciones Químicas
Types of Reactions
Bismuth;ytterbium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of bismuth and ytterbium.
Reduction: It can be reduced back to its constituent metals under appropriate conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or other reducing agents for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include bismuth oxide, ytterbium oxide, and various substituted compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Bismuth;ytterbium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bismuth and ytterbium compounds.
Materials Science: The compound is studied for its potential use in advanced materials, including superconductors and magnetic materials.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: The compound is used in the production of specialized alloys and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which bismuth, compd. with ytterbium (1:1) exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Reactive Oxygen Species (ROS) Generation: It may induce the production of ROS, leading to oxidative stress in cells.
Metal Ion Interaction: The compound can interact with metal ions in biological systems, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bismuth and rare earth metal combinations, such as:
- Bismuth, compd. with lanthanum (1:1)
- Bismuth, compd. with cerium (1:1)
- Bismuth, compd. with neodymium (1:1)
Uniqueness
Bismuth;ytterbium is unique due to the specific properties imparted by the combination of bismuth and ytterbium. These properties include unique electronic, magnetic, and catalytic characteristics that are not observed in other similar compounds.
Propiedades
Número CAS |
12010-61-6 |
|---|---|
Fórmula molecular |
BiYb |
Peso molecular |
382.03 g/mol |
Nombre IUPAC |
bismuth;ytterbium |
InChI |
InChI=1S/Bi.Yb |
Clave InChI |
LFTVQMXNFSJCFX-UHFFFAOYSA-N |
SMILES |
[Yb].[Bi] |
SMILES canónico |
[Yb].[Bi] |
Key on ui other cas no. |
12010-61-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzo[G]chrysene](/img/structure/B86070.png)



![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)



